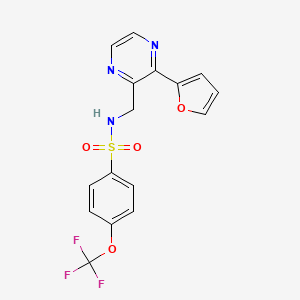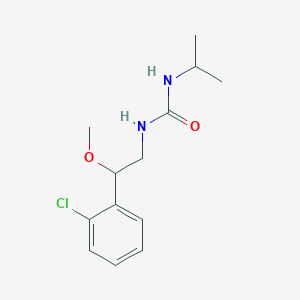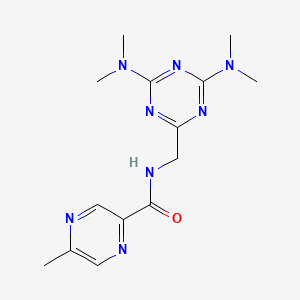![molecular formula C13H17N5O B2877949 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine CAS No. 2415520-99-7](/img/structure/B2877949.png)
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine is a heterocyclic compound that features both pyrazole and pyrazine rings, which are known for their diverse chemical properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine typically involves the reaction of 3,5-dimethylpyrazole with a suitable pyrazine derivative under controlled conditions. One common method involves the use of a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) to facilitate the alkylation process . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: This compound can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Catalysis: It serves as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine: This compound also features pyrazole rings and is used in coordination chemistry.
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine:
Uniqueness
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10-9-11(2)18(16-10)13-12(14-3-4-15-13)17-5-7-19-8-6-17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGOIMNYVHLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2877868.png)
![2-({4-oxo-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2877869.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2877870.png)
![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2877871.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877872.png)

![(E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2877875.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2877879.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2877883.png)
![1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2877884.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2877886.png)
